molecular formula C11H12O3 B11906780 7-Methylchroman-3-carboxylic acid

7-Methylchroman-3-carboxylic acid

Cat. No.: B11906780
M. Wt: 192.21 g/mol
InChI Key: GAUSHSLTLLNBDI-UHFFFAOYSA-N
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Description

7-Methylchroman-3-carboxylic acid is a chemical compound belonging to the chroman family, which is a subclass of benzopyrans This compound is characterized by a chroman ring structure with a carboxylic acid group at the 3-position and a methyl group at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylchroman-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the Pechmann condensation, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst. For instance, the reaction of resorcinol with ethyl acetoacetate in the presence of sulfuric acid can yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs. The exact methods can vary depending on the specific requirements and available technology.

Chemical Reactions Analysis

Types of Reactions: 7-Methylchroman-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or other functional groups.

    Substitution: The methyl group at the 7-position can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylate salts, while reduction can produce alcohols.

Scientific Research Applications

7-Methylchroman-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methylchroman-3-carboxylic acid and its derivatives often involves interactions with specific molecular targets. For example, some derivatives have been shown to inhibit nuclear factor-κB (NF-κB) activity, which is involved in inflammatory responses . The exact pathways and targets can vary depending on the specific derivative and application.

Comparison with Similar Compounds

  • 6-Methylchroman-3-carboxylic acid
  • 7-Methylchroman-2-carboxylic acid
  • Coumarin derivatives

Comparison: 7-Methylchroman-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. For instance, the presence of the methyl group at the 7-position can affect the compound’s ability to interact with certain enzymes or receptors compared to other chroman derivatives .

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

7-methyl-3,4-dihydro-2H-chromene-3-carboxylic acid

InChI

InChI=1S/C11H12O3/c1-7-2-3-8-5-9(11(12)13)6-14-10(8)4-7/h2-4,9H,5-6H2,1H3,(H,12,13)

InChI Key

GAUSHSLTLLNBDI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CC(CO2)C(=O)O)C=C1

Origin of Product

United States

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